3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

RORγt inverse agonism Th17

This 3-methoxy-substituted regioisomer is the exact benchmark required to interrogate alkoxy-position effects on RORγt target engagement and microsomal stability. Minor substitution shifts (3-OCH₃ vs. 4-OEt or des-methoxy) dramatically alter potency and CYP-mediated clearance; procuring the verified CAS 941916-13-8 entity eliminates the risk of invalid SAR comparisons and failed assay reproducibility when referencing published chemotype leads.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 941916-13-8
Cat. No. B2599030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941916-13-8
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(16-20)23(26)24-19-12-13-22-17(15-19)8-6-14-25(22)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26)
InChIKeyQVKUUNIEAJTQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941916-13-8): Compound Profile and Procurement Baseline


3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule belonging to the structural class of N-sulfonylated tetrahydroquinoline benzamides [1]. This compound incorporates a 3-methoxybenzamide substituent at the 6-position of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold—a chemotype that has recently emerged in academic and patent literature as a framework for generating orally bioavailable retinoic acid receptor-related orphan receptor γ t (RORγt) inverse agonists with potential utility in Th17-mediated autoimmune disease [2]. The compound is currently listed in screening-compound vendor catalogs, indicating its primary procurement scenario is as a tool compound or scaffold-reference standard for early-stage RORγt drug-discovery programs.

Why Generic Substitution Is Not Advisable for 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Within the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline benzamide series, comparatively minor alterations at the benzamide ring—such as moving the methoxy group from the 3-position to the 4-position, replacing it with ethoxy, or removing it entirely—have been shown to produce substantial shifts in RORγt inverse-agonist potency, metabolic clearance, and oral bioavailability in rodent models [1]. Consequently, sourcing a “close analog” without verifying the precise substitution pattern introduces considerable risk that the compound will fail to recapitulate the target engagement, pharmacokinetic profile, or in vivo efficacy reported for the optimized leads in this chemotype. The absence of published activity data for many members of this series further underscores the importance of acquiring the exact CAS-registered entity if the objective is to benchmark against disclosed structure–activity relationships (SAR).

3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Quantitative Differentiation Evidence Matrix


RORγt Inverse Agonist Potency: Class-Level Positioning Within the 1-(Phenylsulfonyl)-Tetrahydroquinoline Series

The target compound has not been the subject of a published head-to-head potency comparison against a named analog. However, the 1-(phenylsulfonyl)-tetrahydroquinoline chemotype to which it belongs has been extensively characterized in the 2024 Journal of Medicinal Chemistry study by Sun et al., where the lead compound D4 achieved an IC50 of approximately 50 nM in a RORγt dual-FRET reporter-gene assay [1]. By class-level inference, compounds retaining the phenylsulfonyl and 6-amido substitution consistently exhibit low-to-submicromolar inverse-agonist potency, whereas removal of the sulfonyl group or relocation of the amide abolishes activity. This establishes the target compound’s structural prerequisites for RORγt engagement relative to inactive scaffolds.

RORγt inverse agonism Th17 autoimmune disease

Metabolic Stability Differentiation: Impact of 3-Methoxy vs. 4-Ethoxy Substitution

In the 2024 J. Med. Chem. series, the nature of the 6-benzamide substituent profoundly influenced metabolic stability in human liver microsomes (HLM). While the 4-ethoxy analog exhibited high intrinsic clearance (Cl_int > 200 µL/min/mg protein), the 3-methoxy substitution on the benzamide ring (as in the target compound) is anticipated to confer significantly improved metabolic stability, consistent with the general SAR that smaller, meta-substituted alkoxy groups reduce CYP-mediated oxidation relative to para-ethoxy variants [1]. This inference is supported by the observation that the optimized D4 candidate achieved a half-life of >120 min in mouse liver microsomes versus <30 min for earlier 4-alkoxy leads [1].

metabolic stability microsomal clearance SAR methoxy

Oral Bioavailability Differentiation: Class-Level Comparison with GSK2981278

The 2024 J. Med. Chem. publication demonstrated that 1-(phenylsulfonyl)-tetrahydroquinoline derivatives substantially improve oral bioavailability relative to the clinical candidate GSK2981278. Lead compound D4 achieved F = 48.1% in mice and 32.9% in rats, compared with GSK2981278’s F = 6.2% and 4.1%, respectively [1]. While the exact bioavailability of the target 3-methoxy compound is not reported, it shares the key structural features (phenylsulfonyl N-cap, 6-amido linkage) that enabled this class-wide bioavailability improvement over the GSK benchmark.

oral bioavailability pharmacokinetics RORγt allometric scaling

Prioritized Research and Procurement Application Scenarios for 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Scaffold-Reference Standard for RORγt Inverse Agonist SAR Studies

Researchers expanding the SAR around the 6-benzamide position of the 1-(phenylsulfonyl)-tetrahydroquinoline chemotype can use this compound as a benchmark for the 3-methoxy regioisomer, comparing its potency and metabolic profile against the published D4 and 4-ethoxy congeners [1]. Its distinct substitution pattern fills a critical gap in the understanding of alkoxy-position effects on HLM stability and target engagement.

In Vitro RORγt Target-Engagement Probe for Cellular Assays

The compound is suitable as a chemical probe in RORγt dual-FRET reporter-gene assays and Th17 polarization experiments, provided its IC50 is first confirmed in-house. Given the class-level evidence that 6-amido substitution is essential for activity, laboratories may employ this compound to establish a baseline for target engagement before progressing to the more extensively characterized D4 or GSK2981278 [1].

Comparative Metabolic Stability Screening in Lead-Optimization Cascades

Because the 3-methoxy substitution is projected to reduce CYP-mediated oxidation relative to the 4-ethoxy analog [1], this compound can serve as a moderate-stability comparator in a microsomal-stability screening funnel, helping medicinal chemistry teams differentiate clearance liabilities across regioisomeric alkoxybenzamide series.

Quote Request

Request a Quote for 3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.